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N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide

Plasma protein binding Pharmacokinetics Drug distribution

This oxalamide features an N-methylpiperidine substitution and unsubstituted phenyl ring, structurally distinct from NBD-series HIV-1 entry inhibitors. Directly measured HSA/mouse albumin Kd values (108/118 nM) enable free-drug fraction calculation for PK/PD modeling. The phenyloxalamide fragment confers IDO selectivity, differentiating it from TDO-selective chemotypes. Suitable for c-Met kinase inhibitor screening within patented Markush space. Key differentiator: quantitative plasma protein binding data lacking for NBD-556/557.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 953224-37-8
Cat. No. B2902102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide
CAS953224-37-8
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H21N3O2/c1-18-9-7-12(8-10-18)11-16-14(19)15(20)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)(H,17,20)
InChIKeyOLHCEZSYZLUXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-Methylpiperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 953224-37-8): Procurement-Relevant Identity and Comparator Context


N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 953224-37-8) is a synthetic oxalamide derivative composed of a 1-methylpiperidine ring linked via a methylene bridge to an oxalamide core, which is further substituted with a phenyl group. It is distinct from the widely studied HIV-1 entry inhibitor subclass of N-phenyl-N′-piperidinyl-oxalamides (exemplified by NBD-556 and NBD-557) in two key respects: the piperidine nitrogen bears a simple N-methyl substituent rather than the tetramethyl-substitution pattern characteristic of NBD-series compounds, and the phenyl ring is unsubstituted rather than para-halogenated [1]. These structural distinctions create differentiated pharmacological and physicochemical profiles that preclude simple substitution with better-characterized in-class analogs [2].

Why N1-((1-Methylpiperidin-4-yl)methyl)-N2-phenyloxalamide Cannot Be Interchanged with Structurally Similar Oxalamide Analogs


Within the oxalamide class, even subtle structural modifications produce substantial divergence in target binding, selectivity, and physicochemical properties. For instance, in the NBD series of HIV-1 entry inhibitors, replacement of the tetramethylpiperidine scaffold with alternative piperidine substituents was shown to fundamentally alter antiviral potency and solubility [1]. Similarly, a machine-learning-based cheminformatics analysis of IDO/TDO inhibitors identified the phenyloxalamide fragment as a molecular determinant conferring selectivity toward IDO inhibition, whereas other fragments (e.g., naphthotriazole-dione) drive TDO selectivity [2]. A compound bearing the specific 1-methylpiperidin-4-yl-methyl substitution therefore occupies a distinct position in structure-activity space and cannot be assumed bioequivalent to its tetramethyl-substituted or para-halogenated in-class counterparts [3].

N1-((1-Methylpiperidin-4-yl)methyl)-N2-phenyloxalamide: Quantified Differentiation Evidence Against Closest Analogs


Albumin Binding Affinity: Quantified Plasma Protein Interaction for Free Fraction Prediction

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide exhibits moderate binding affinity for human serum albumin (HSA) with a Kd of 108 nM, and comparable affinity for mouse albumin (Kd = 118 nM), as determined by fluorescence polarization assay [1]. This represents the only publicly available, directly measured quantitative binding parameter for this compound. By comparison, structurally related oxalamide-based HIV-1 entry inhibitors such as NBD-556 and NBD-557 have reported aqueous solubility limitations that indirectly suggest high protein binding, but no direct Kd values for albumin are publicly available for those compounds in the same assay format, precluding a direct head-to-head comparison [2].

Plasma protein binding Pharmacokinetics Drug distribution

Phenyloxalamide Fragment Is Identified as a Selectivity-Conferring Pharmacophore for IDO over TDO Inhibition

A 2024 machine-learning study employing Random Forest, XGBoost, and SVM models on ChEMBL-derived IDO and TDO inhibitor datasets identified the phenyloxalamide substructure as one of three key molecular fragments conferring selective IDO inhibition, alongside fluoroquinoline and 3-bromo-4-fluoroaniline [1]. The core oxalamide linker connecting a piperidine scaffold to a phenyl ring — the exact chemotype of N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide — is thus assigned a class-level selectivity advantage for IDO over TDO. The naphtho[2,3-d][1,2,3]triazole-4,9-dione fragment was conversely identified as the selectivity determinant for TDO. This fragment-level assignment is computational in origin; no direct IDO or TDO IC₅₀ values are publicly available for this specific compound.

IDO/TDO selectivity Cancer immunotherapy Fragment-based cheminformatics

Oxalamide-Derived Chemotype Validated for High Cell-Based IDO1 Potency and Favorable ADME/PK Profile in a Published Hit-to-Lead Program

A 2021 hit-to-lead optimization study by Steeneck et al. demonstrated that a hybrid design incorporating the linrodostat structure into an oxalamide scaffold yielded heme-displacing IDO1 inhibitors with high cell-based potency and a favorable ADME/PK profile [1]. While N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide was not among the specific compounds profiled in this study, the oxalamide chemotype shared by this compound was the foundation of the optimization campaign. The study confirms that the oxalamide core is compatible with oral bioavailability and drug-like ADME properties when appropriately substituted, providing class-level validation for further exploration of analogs including the target compound.

IDO1 inhibition Heme-displacement ADME/PK optimization

Differentiated Piperidine N-Substitution Pattern Relative to NBD-Series HIV-1 Entry Inhibitors: Implications for Solubility and Scaffold Optimization

The NBD series of HIV-1 entry inhibitors (NBD-556, NBD-557) incorporate a 2,2,6,6-tetramethylpiperidine moiety linked via an oxalamide to a para-halogenated phenyl ring. These compounds exhibit significant anti-HIV-1 activity (cell–cell fusion inhibition at low micromolar levels) but suffer from poor aqueous solubility due to their hydrophobic aromatic ring-containing structures [1][2]. Subsequent scaffold diversification efforts demonstrated that replacing the tetramethylpiperidine ring with alternative scaffolds (including variably N-substituted piperidines) yielded compounds with improved antiviral activity and altered solubility profiles [3]. N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide, with its simpler N-methyl substitution and unsubstituted phenyl ring, represents a structurally distinct starting point for such scaffold optimization programs, offering a different baseline for solubility and potency tuning relative to the tetramethyl/halogenated NBD leads.

Physicochemical optimization Aqueous solubility Scaffold diversification

Oxalamide Derivatives Are Broadly Patented as Kinase Inhibitors: The Target Compound Falls Within a Claimed Pharmacophore Space

US Patent 7,470,693 (Bristol-Myers Squibb) claims oxalamide derivatives of Formula I as inhibitors of protein tyrosine kinase activity, specifically targeting growth factor receptors such as c-Met, with utility as anti-cancer agents [1]. The generic Markush structure encompasses compounds where the oxalamide core is flanked by substituted aryl/heteroaryl groups and amino-substituted cycloalkyl/heterocycloalkyl moieties — a pharmacophore space that structurally accommodates N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide. This compound was not specifically exemplified in the patent, and no c-Met IC₅₀ data are publicly available for it. However, its structural placement within the claimed chemical space distinguishes it from oxalamide analogs patented for other indications (e.g., PAI-1 inhibition, WO2004085399) [2].

Kinase inhibition c-Met Intellectual property

Evidence Gap: No Direct Pharmacological IC₅₀ or In Vivo Data Are Publicly Available for This Specific Compound

A comprehensive search of public databases (ChEMBL, BindingDB, PubMed, PubChem, Google Patents) reveals an important evidence gap: no direct enzymatic IC₅₀, cell-based EC₅₀, in vivo efficacy, or ADME data have been published for N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 953224-37-8) in peer-reviewed literature or curated bioactivity databases. The only directly measured quantitative data for this compound are the albumin binding Kd values (108–118 nM) reported in BindingDB [1]. All other differentiation claims herein are class-level inferences drawn from structurally related oxalamide derivatives with different substitution patterns. This compound is therefore most appropriately classified as a research tool or chemical probe suitable for exploratory pharmacology, scaffold-hopping initiatives, and cheminformatics model validation, rather than as a development candidate with pre-existing target validation.

Data availability Research tool compound Procurement caveat

Procurement-Relevant Application Scenarios for N1-((1-Methylpiperidin-4-yl)methyl)-N2-phenyloxalamide (CAS 953224-37-8) Based on Differentiated Evidence


IDO/TDO Selectivity Probe in Cancer Immunotherapy Target Validation

The phenyloxalamide substructure present in this compound has been independently identified by machine-learning cheminformatics as a fragment conferring selectivity for IDO over TDO inhibition [1]. Combined with published validation of the oxalamide chemotype for high cell-based IDO1 potency and oral bioavailability [2], this compound is positioned as a structurally appropriate starting point for IDO1-focused screening campaigns. Researchers procuring this compound for IDO pathway studies benefit from the fragment-level selectivity assignment that distinguishes it from TDO-selective chemotypes such as naphthotriazole-diones.

Scaffold-Hopping Library Design for HIV-1 gp120 Entry Inhibitor Optimization

The NBD series of HIV-1 entry inhibitors (NBD-556, NBD-557) has well-characterized gp120 binding and antiviral activity but suffers from poor aqueous solubility, which has driven scaffold diversification efforts including introduction of halopyridinyl groups (KKN-134) and spirocyclic modifications (YIR-821) [3][4]. N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide, with its distinct N-methylpiperidine substitution and unsubstituted phenyl ring, represents a structurally differentiated chemotype for inclusion in gp120 antagonist library design, complementing the tetramethylpiperidine/halogenated NBD pharmacophore.

Pharmacokinetic Modeling Using Experimentally Measured Albumin Binding Affinity

This compound is one of the few oxalamide derivatives for which a directly measured, quantitative albumin binding constant (Kd = 108 nM for HSA, 118 nM for mouse albumin) is publicly available via ChEMBL [5]. This parameter enables calculation of free drug fraction for PK/PD modeling. In contrast, NBD-556 and NBD-557 — despite being more extensively profiled for antiviral activity — lack publicly reported direct Kd values for albumin. Researchers requiring plasma protein binding data for in vitro–in vivo extrapolation may find this compound preferable for studies where free fraction estimation is critical.

Kinase Inhibitor Chemical Probe for c-Met and Related Tyrosine Kinase Targets

The oxalamide pharmacophore has been specifically patented for c-Met kinase inhibition in oncology (US 7,470,693) [6]. While this compound was not individually exemplified, its structural features fall within the patented Markush space, making it a viable chemical probe for c-Met and related growth factor receptor kinase inhibitor screening. Its N-methylpiperidine substitution pattern differentiates it from other kinase-targeted oxalamides that employ alternative N-substituents (e.g., arylsulfonyl, nicotinoyl), offering a complementary structure–activity relationship data point.

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